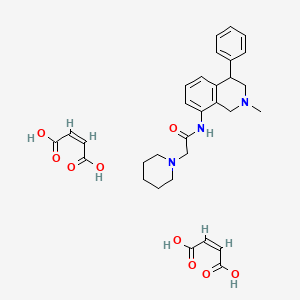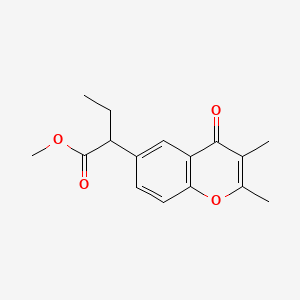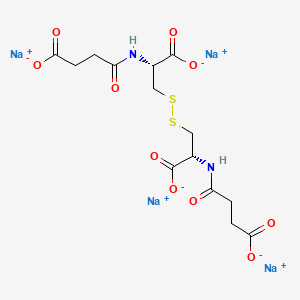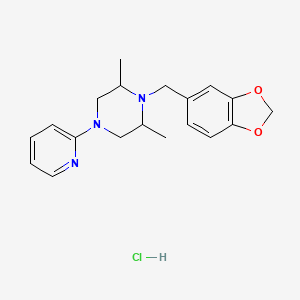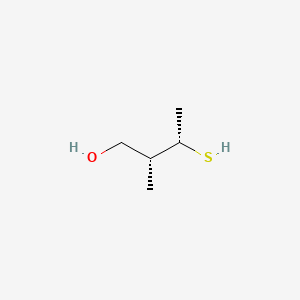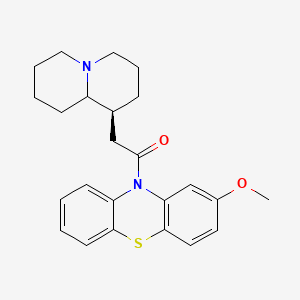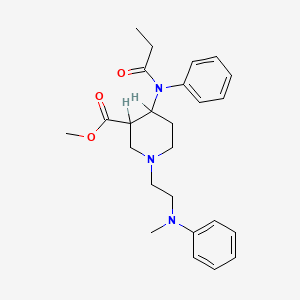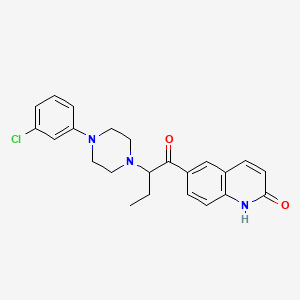
6-(1-Oxo-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-Oxo-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril is a complex organic compound that belongs to the class of carbostyril derivatives. This compound is characterized by the presence of a carbostyril core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridone ring. The compound also features a piperazine ring substituted with a 3-chlorophenyl group, making it a unique and potentially bioactive molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Oxo-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting 3-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride.
Alkylation: The piperazine derivative is then alkylated using 1-bromo-2-butanone to introduce the butyl group.
Cyclization: The resulting intermediate undergoes cyclization with 2-aminobenzamide under acidic conditions to form the carbostyril core.
Oxidation: Finally, the compound is oxidized using an oxidizing agent such as potassium permanganate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-(1-Oxo-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
6-(1-Oxo-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6-(1-Oxo-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
Similar Compounds
6-(1-Oxo-2-(4-phenyl-1-piperazinyl)butyl)carbostyril: Similar structure but lacks the 3-chlorophenyl group.
6-(1-Oxo-2-(4-(2-chlorophenyl)-1-piperazinyl)butyl)carbostyril: Similar structure with a different position of the chlorine atom.
Uniqueness
6-(1-Oxo-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril is unique due to the presence of the 3-chlorophenyl group, which may impart distinct biological activities and chemical reactivity compared to its analogs.
特性
CAS番号 |
80834-51-1 |
|---|---|
分子式 |
C23H24ClN3O2 |
分子量 |
409.9 g/mol |
IUPAC名 |
6-[2-[4-(3-chlorophenyl)piperazin-1-yl]butanoyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C23H24ClN3O2/c1-2-21(23(29)17-6-8-20-16(14-17)7-9-22(28)25-20)27-12-10-26(11-13-27)19-5-3-4-18(24)15-19/h3-9,14-15,21H,2,10-13H2,1H3,(H,25,28) |
InChIキー |
LVCUAMMHDAVDEZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)C1=CC2=C(C=C1)NC(=O)C=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



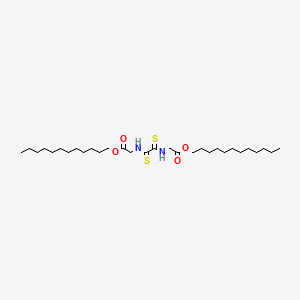
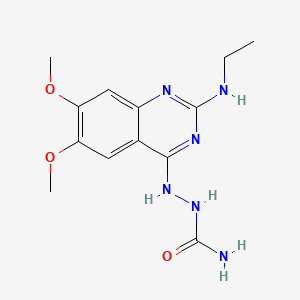
![1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747274.png)
